4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide is a sulfonamide compound with the molecular formula C17H20N2O3S. It is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in target organisms. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting protein synthesis and DNA replication .
Comparison with Similar Compounds
4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: Known for its antibacterial properties, sulfanilamide is one of the earliest sulfonamide drugs.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .
Properties
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-19(23(2,21)22)16-10-8-15(9-11-16)17(20)18-13-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFUOJFVQKNVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.